molecular formula C24H26N4O4 B11650088 (4Z)-1-(4-ethylphenyl)-4-[4-(4-methylpiperidin-1-yl)-3-nitrobenzylidene]pyrazolidine-3,5-dione

(4Z)-1-(4-ethylphenyl)-4-[4-(4-methylpiperidin-1-yl)-3-nitrobenzylidene]pyrazolidine-3,5-dione

Cat. No.: B11650088
M. Wt: 434.5 g/mol
InChI Key: LATNMCFFYXOVCS-ZHZULCJRSA-N
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Description

  • The compound’s systematic name is (4Z)-1-(4-ethylphenyl)-4-[4-(4-methylpiperidin-1-yl)-3-nitrobenzylidene]pyrazolidine-3,5-dione.
  • It belongs to the class of pyrazolidine derivatives.
  • Pyrazolidines are heterocyclic compounds containing a five-membered ring with two nitrogen atoms.
  • This compound exhibits interesting pharmacological properties due to its structural features.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s detailed characterization and applications would require further experimental studies

    Properties

    Molecular Formula

    C24H26N4O4

    Molecular Weight

    434.5 g/mol

    IUPAC Name

    (4Z)-1-(4-ethylphenyl)-4-[[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylidene]pyrazolidine-3,5-dione

    InChI

    InChI=1S/C24H26N4O4/c1-3-17-4-7-19(8-5-17)27-24(30)20(23(29)25-27)14-18-6-9-21(22(15-18)28(31)32)26-12-10-16(2)11-13-26/h4-9,14-16H,3,10-13H2,1-2H3,(H,25,29)/b20-14-

    InChI Key

    LATNMCFFYXOVCS-ZHZULCJRSA-N

    Isomeric SMILES

    CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)N4CCC(CC4)C)[N+](=O)[O-])/C(=O)N2

    Canonical SMILES

    CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)N4CCC(CC4)C)[N+](=O)[O-])C(=O)N2

    Origin of Product

    United States

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